molecular formula C12H9F3N2O3 B1407029 Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate CAS No. 1432053-94-5

Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1407029
M. Wt: 286.21 g/mol
InChI Key: DMZCUMSFWKUUCE-UHFFFAOYSA-N
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Description

This compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The trifluoromethyl group attached to the phenyl ring is a common substituent in medicinal chemistry due to its ability to enhance the chemical and metabolic stability of compounds .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a trifluoromethyl group, linked to an oxadiazole ring, which is further linked to a carboxylate group . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazoles can participate in various chemical reactions, and the trifluoromethyl group is generally stable under a wide range of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl group and carboxylate group) would influence properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 5-Substituted 1,3,4-Oxadiazoles : A method for preparing 5-substituted-2-ethoxy-1,3,4-oxadiazoles through a sequential N-acylation/dehydrative cyclization process has been developed, offering a route to create various 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

  • Efficient Scale-Up Synthesis : An efficient synthesis process for BMS-520, a selective isoxazole-containing S1P1 receptor agonist, has been reported. This process includes the use of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate as a key intermediate (Hou et al., 2016).

  • Versatile Building Block in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate has been explored as a versatile building block, enabling the formation of bifunctional 3,5-disubstituted 1,2,4-oxadiazole products for integration into biologically relevant molecules (Jakopin, 2018).

Biological and Medicinal Research

  • Antimicrobial and Biological Activities : A study on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, revealed significant antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

  • Synthesis and Anti-bacterial Study of N-Substituted Derivatives : Research on N-substituted derivatives of 1,3,4-oxadiazole compounds showed moderate to significant antibacterial activity against various bacteria (Khalid et al., 2016).

  • Xanthine Oxidase Inhibitory Activity : Compounds derived from ethyl 3-phenyl-1H-pyrazole-5-carboxylate, including 1,3,4-oxadiazoles derivatives, exhibited in vitro xanthine oxidase inhibitory activity (Qi et al., 2015).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This includes avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using appropriate personal protective equipment .

Future Directions

Compounds containing oxadiazole and trifluoromethyl groups have potential applications in medicinal chemistry and drug discovery, given their prevalence in bioactive compounds . Future research could explore the biological activity of this compound and its potential as a therapeutic agent.

properties

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-2-19-11(18)10-17-16-9(20-10)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZCUMSFWKUUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136447
Record name 1,3,4-Oxadiazole-2-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate

CAS RN

1432053-94-5
Record name 1,3,4-Oxadiazole-2-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432053-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-carboxylic acid, 5-[3-(trifluoromethyl)phenyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate
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Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 4
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Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate

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